![molecular formula C14H15NO3 B1299282 苯并[1,3]二氧杂环-5-基甲基-(5-甲基-呋喃-2-基甲基)-胺 CAS No. 626208-65-9](/img/structure/B1299282.png)

苯并[1,3]二氧杂环-5-基甲基-(5-甲基-呋喃-2-基甲基)-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

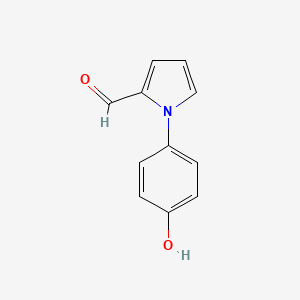

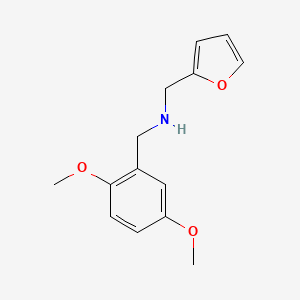

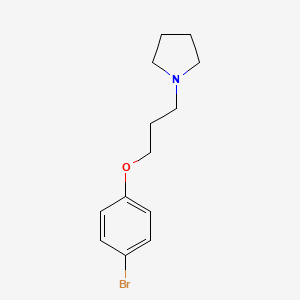

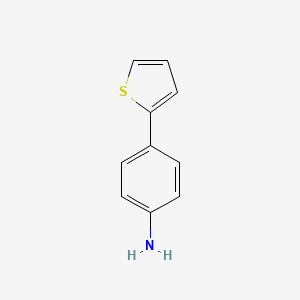

The compound "Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine" is a chemical structure that appears to be a derivative of benzodioxole and furan compounds. The molecule consists of a benzodioxole moiety linked to a furan unit through a methylene bridge, with an amine group attached. This structure suggests potential reactivity due to the presence of the furan ring and the amine functionality, which could be involved in various chemical reactions.

Synthesis Analysis

The synthesis of related furan derivatives has been explored in the literature. For instance, a method for synthesizing benzimidazoles with a 5-methylfuran-2-ylmethyl substitution has been developed, which involves intramolecular cyclization of aminoanilides . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied, such as the use of aminoanilides or alkylation reactions with furan compounds.

Molecular Structure Analysis

Structural analysis of related compounds, such as benzoxazole derivatives, has been conducted using ab initio calculations to determine the most stable conformers and tautomers . X-ray diffraction analyses have been used to study the crystal structures of these compounds, revealing how they associate with other molecules through hydrogen bonding. While the specific molecular structure of "Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine" is not provided, similar analytical techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The reactivity of furan derivatives has been investigated, particularly in the context of ring-opening reactions. For example, the protolytic opening of the furan ring can lead to the formation of a diketone fragment, which can then be used to form a pyrrole ring . Additionally, the alkaline hydrolysis of carboxylic acid methyl esters derived from furan has been studied, showing that benzo-substitution can significantly affect the rates of hydrolysis . These studies suggest that the furan moiety in the compound of interest may undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by the presence of the benzodioxole and furan rings, as well as the amine group. The rates of hydrolysis of related esters have been shown to vary with benzo-substitution, indicating that the electronic effects of the substituents can impact reactivity . The compound's solubility, boiling point, and melting point would also be important properties to consider, although specific data for "Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine" is not provided in the papers.

科学研究应用

合成和生物活性研究

研究集中于合成与“苯并[1,3]二氧杂环-5-基甲基-(5-甲基-呋喃-2-基甲基)-胺”相关的化合物,并评估它们的生物活性。此类化合物的合成通常旨在探索其潜在的生物活性,包括抗炎、抗癌和抗菌特性。

合成和卤水虾致死率试验:一项研究从丁香油中合成了新型的 1,3-苯并恶嗪和氨基甲基化合物,并使用卤水虾致死率试验 (BST) 评估了它们的生物活性。在 BST 中表现出毒性的化合物表明具有进一步生物活性研究的潜力 (Rudyanto 等,2014)。

抗炎评估:另一项研究合成了 5-(苯并[b]呋喃-2-基甲基)-6-甲基-吡哒嗪-3(2H)-酮衍生物,并在角叉菜胶诱导的大鼠足爪水肿模型中测试了它们的抗炎活性。该研究包括计算机分子对接,以检查合成化合物与 COX-2 蛋白的结合相互作用,确定具有良好抗炎活性的化合物 (Boukharsa 等,2018)。

虚拟筛选和生化研究:涉及靶向尿激酶受体的虚拟筛选的研究导致了识别出对乳腺肿瘤转移具有潜在影响的化合物。类似物的合成和测试表明它们具有阻断血管生成和诱导细胞凋亡的能力,表明具有作为抗癌剂的潜力 (Wang 等,2011)。

对癌细胞系的细胞毒性:一些研究特别关注苯并恶嗪和丁香油氨基甲基衍生物对癌细胞系的细胞毒性,例如 MCF-7,表明这些化合物有可能作为抗癌药物开发的先导 (Rudyanto 等,2015)。

新型辣椒素类似物用于抗癌活性:另一项研究设计并合成了苯并[d][1,3]二氧杂环-5-基甲基烷基/芳基酰胺和辣椒素的酯类类似物。对这些化合物针对各种癌细胞系的细胞毒活性进行了评估,确定了对侵袭性癌细胞具有选择性抑制作用的化合物 (Damião 等,2014)。

属性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-[(5-methylfuran-2-yl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-10-2-4-12(18-10)8-15-7-11-3-5-13-14(6-11)17-9-16-13/h2-6,15H,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALLZDKLMLGVGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNCC2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)